molecular formula C21H14O8 B14964312 6-Methoxy-2-oxo-3-(2-oxochromen-7-yloxy)chromen-7-yl acetate CAS No. 17064-09-4

6-Methoxy-2-oxo-3-(2-oxochromen-7-yloxy)chromen-7-yl acetate

Cat. No.: B14964312
CAS No.: 17064-09-4
M. Wt: 394.3 g/mol
InChI Key: JGZOXTSCOZGQNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-2-oxo-3-[(2-oxo-2H-chromen-7-yl)oxy]-2H-chromen-7-yl acetate is a complex organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-oxo-3-[(2-oxo-2H-chromen-7-yl)oxy]-2H-chromen-7-yl acetate typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxy-2-oxo-2H-chromene-3-carbaldehyde with 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid under acidic conditions to form the intermediate compound. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-oxo-3-[(2-oxo-2H-chromen-7-yl)oxy]-2H-chromen-7-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acetic anhydride and pyridine for acetylation.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various esters depending on the nucleophile used.

Scientific Research Applications

6-methoxy-2-oxo-3-[(2-oxo-2H-chromen-7-yl)oxy]-2H-chromen-7-yl acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methoxy-2-oxo-3-[(2-oxo-2H-chromen-7-yl)oxy]-2H-chromen-7-yl acetate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-6-methoxy-3-[(2-oxo-2H-chromen-6-yl)oxy]-2H-chromen-2-one
  • 6-Methyl-2-oxo-3-[(2-oxo-2H-chromen-7-yl)oxy]-2H-chromen-7-yl β-D-glucopyranoside

Uniqueness

6-methoxy-2-oxo-3-[(2-oxo-2H-chromen-7-yl)oxy]-2H-chromen-7-yl acetate is unique due to its specific structural features, such as the presence of both methoxy and acetate groups, which contribute to its distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable subject of study in scientific research.

Properties

CAS No.

17064-09-4

Molecular Formula

C21H14O8

Molecular Weight

394.3 g/mol

IUPAC Name

[6-methoxy-2-oxo-3-(2-oxochromen-7-yl)oxychromen-7-yl] acetate

InChI

InChI=1S/C21H14O8/c1-11(22)26-18-10-16-13(7-17(18)25-2)8-19(21(24)29-16)27-14-5-3-12-4-6-20(23)28-15(12)9-14/h3-10H,1-2H3

InChI Key

JGZOXTSCOZGQNQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C2C=C(C(=O)OC2=C1)OC3=CC4=C(C=C3)C=CC(=O)O4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.